1-(3-Nitrobenzyl)piperidine-4-carboxylic acid
描述
属性
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(18)19/h1-3,8,11H,4-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLVAOPKYLSINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reaction Conditions and Catalysis
The hydrogenation process typically employs palladium on carbon (Pd/C) as a catalyst under high-pressure hydrogen (3–5 MPa). For example, a patented method describes the following optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (1–5 wt% of substrate) |
| Temperature | 80–100°C |
| Hydrogen Pressure | 3–5 MPa |
| Reaction Time | 3–6 hours |
| Solvent | Water |
| Yield | 85–97% |
The reaction proceeds via heterogeneous catalysis, where hydrogen gas adsorbs onto the palladium surface, facilitating the reduction of the pyridine ring’s aromatic system. The carboxylic acid group remains intact under these conditions, avoiding undesired side reactions such as decarboxylation.
Purification and Yield Optimization
Post-hydrogenation, the crude product is purified through vacuum distillation to remove excess water, followed by recrystallization in methanol. This step achieves a purity of 98–102%, as confirmed by melting point analysis (273–300°C). Yield optimization hinges on precise stoichiometric control, with molar ratios of pyridine-4-carboxylic acid to catalyst maintained at 100:1.
Protection of the Carboxylic Acid Group
To prevent interference during the alkylation step, the carboxylic acid moiety of piperidine-4-carboxylic acid is often protected as an ester. Methyl or ethyl esters are preferred due to their stability under basic conditions and ease of hydrolysis.
Esterification Protocols
Esterification is typically performed using methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl gas):
Reaction conditions include reflux for 4–6 hours, yielding 90–95% conversion. The esterified product is isolated via solvent evaporation and used directly in the next step.
The introduction of the 3-nitrobenzyl group to the piperidine nitrogen is achieved through nucleophilic substitution using 3-nitrobenzyl bromide or chloride. This step requires careful control of reaction conditions to avoid quaternization of the amine or hydrolysis of the nitro group.
Reaction Mechanism and Optimization
The alkylation proceeds via an mechanism, where the piperidine nitrogen attacks the electrophilic benzyl carbon. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | DMF or DMSO |
| Base | KCO or NaH |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Steric hindrance from the piperidine ring slightly reduces reaction rates compared to primary amines, necessitating prolonged reaction times. The use of polar aprotic solvents enhances nucleophilicity, while anhydrous conditions prevent hydrolysis of the nitrobenzyl halide.
Workup and Intermediate Purification
After alkylation, the reaction mixture is quenched with water, and the product is extracted using dichloromethane or ethyl acetate. Column chromatography (silica gel, eluent: hexane/ethyl acetate) resolves unreacted starting materials and byproducts. The ester-protected intermediate is obtained in 70–85% yield.
Deprotection of the Carboxylic Acid Ester
The final step involves hydrolyzing the ester to regenerate the carboxylic acid group. This is typically accomplished under acidic or basic conditions:
Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Base | 2M NaOH |
| Solvent | THF/HO (3:1) |
| Temperature | 60°C |
| Reaction Time | 2–4 hours |
| Yield | 95–98% |
The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via acidification (HCl) followed by filtration.
Industrial-Scale Production and Challenges
Scaling up the synthesis of this compound introduces challenges such as catalyst recovery, waste management, and cost efficiency. Industrial methods often employ continuous-flow reactors to enhance hydrogenation efficiency, reducing reaction times by 30–40% compared to batch processes. Additionally, solvent recycling systems minimize environmental impact, with DMF and methanol recovered through fractional distillation.
Comparative Analysis of Synthetic Routes
The table below contrasts laboratory-scale and industrial-scale methodologies:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5% Pd/C (1 wt%) | 2% Pd/C (0.5 wt%) |
| Hydrogen Pressure | 5 MPa | 10 MPa |
| Batch Size | 1–10 kg | 100–500 kg |
| Yield | 85–90% | 92–95% |
Industrial protocols prioritize catalyst reuse, with palladium recovery rates exceeding 90% through filtration and reactivation processes .
化学反应分析
Reduction of Nitro Group
The nitro group undergoes catalytic hydrogenation to form an amine derivative. This reaction typically requires:
-
Conditions : H<sub>2</sub> gas (1–3 atm), room temperature to 80°C
-
Catalyst : 10% Pd/C or Raney nickel
-
Solvent : Ethanol or methanol
This reduction is critical for synthesizing bioactive intermediates, as the amine product can participate in further conjugation or cyclization reactions.
Carboxylic Acid Functionalization
The carboxylic acid group enables esterification and amidation:
Esterification
-
Reagents : Ethanol/H<sup>+</sup> (Fischer-Speier) or DCC/DMAP (Steglich)
-
Conditions : Reflux in anhydrous solvent (e.g., toluene)
-
Product : Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | 75–80% |
| Byproducts | <5% diethyl ester |
Amidation
-
Reagents : Thionyl chloride (to form acyl chloride), followed by primary/secondary amines
-
Conditions : 0–5°C in dichloromethane
-
Product : 1-(3-Nitrobenzyl)-N-alkylpiperidine-4-carboxamide
Piperidine Ring Reactivity
The piperidine nitrogen participates in quaternization or alkylation:
-
Reagents : Methyl iodide or benzyl bromide
-
Product : Quaternary ammonium salts (e.g., 1-(3-Nitrobenzyl)-1-methylpiperidinium-4-carboxylate)
| Property | Observation |
|---|---|
| Solubility | Enhanced in polar solvents |
| Stability | Sensitive to strong bases |
Electrophilic Aromatic Substitution
The nitro group deactivates the benzyl ring, limiting electrophilic reactions. Nitration or sulfonation requires harsh conditions (>100°C, fuming acids) and yields <10% .
Comparative Reactivity
The compound’s reactivity differs from structurally similar derivatives:
Stability Under Hydrolytic Conditions
The carboxylic acid group resists hydrolysis, but ester derivatives (e.g., ethyl ester) hydrolyze in basic aqueous solutions:
-
Conditions : NaOH (1M), 60°C, 2 hours
-
Product : this compound (quantitative yield)
科学研究应用
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of derivatives of piperidine compounds, including 1-(3-Nitrobenzyl)piperidine-4-carboxylic acid. Research indicated that modifications to the piperidine structure can enhance the compound's efficacy against soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. For instance, a derivative demonstrated strong inhibitory effects against both human and rat sEH with IC50 values of 0.05 nM and 0.14 nM, respectively . This suggests that compounds like this compound could be valuable in developing treatments for conditions like arthritis and sepsis.
Cancer Therapy
Piperidine derivatives have been investigated for their anticancer properties. A study demonstrated that certain piperidine compounds could induce apoptosis in hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin . The structural characteristics of these compounds, including the presence of a nitro group, may enhance their interaction with cancer cell targets.
Alzheimer’s Disease
Research has pointed towards the potential of piperidine derivatives in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. Compounds with piperidine moieties have shown improved brain exposure and dual inhibition capabilities, which are crucial for effective Alzheimer’s therapy . The incorporation of this compound into such frameworks may lead to novel therapeutic agents.
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing drug candidates. Table 1 summarizes key findings from structure-activity relationship (SAR) studies involving piperidine derivatives:
| Compound | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| G1 | sEH | 0.05 (HsEH) | Strong inhibitory effect |
| G1 | sEH | 0.14 (MsEH) | Effective in inflammation models |
| Piperidine Derivative | AChE/BuChE | Varies | Improved dual inhibition properties |
In Vivo Efficacy
In vivo studies have demonstrated that modifications to the piperidine framework can significantly enhance therapeutic effects in animal models of inflammation and cancer. For example, compounds derived from this compound have shown promise in reducing inflammation markers and improving survival rates in sepsis models .
Clinical Relevance
The clinical relevance of these findings is underscored by ongoing research into piperidine derivatives as potential treatments for chronic inflammatory diseases and neurodegenerative disorders. The ability to modulate enzyme activity through structural variations offers a pathway for developing targeted therapies.
作用机制
The mechanism of action of 1-(3-Nitrobenzyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
相似化合物的比较
Key Observations :
Ethoxycarbonyl derivatives exhibit moderate BBB permeability, whereas nitro groups may reduce it due to increased polarity .
Solubility and Lipophilicity :
- Chloro- and bromo-substituted analogs show higher lipophilicity (e.g., solubility in chloroform ), whereas sulfonyl-containing derivatives (e.g., benzodioxinylsulfonyl) are more hydrophilic .
- The nitro group likely reduces aqueous solubility compared to ethoxycarbonyl derivatives (Log S = -1.708 ).
Biological Relevance: Piperidine-4-carboxylic acid derivatives with aryl substituents (e.g., benzoyl, nitrobenzyl) are explored as intermediates in prodrugs or enzyme inhibitors . Some analogs, such as 4-phenyl-1-(3-phenylaminopropyl)piperidine-4-carboxylic acid ethyl ester, are listed under international narcotics control, highlighting the pharmacological significance of substituent choice .
生物活性
1-(3-Nitrobenzyl)piperidine-4-carboxylic acid is a piperidine derivative notable for its potential applications in medicinal chemistry. This compound features a piperidine ring with a 3-nitrobenzyl substituent and a carboxylic acid functional group, which contribute to its unique biological activities. The molecular formula is C13H16N2O4, with a molecular weight of approximately 248.28 g/mol .
Chemical Structure and Properties
The structure of this compound is characterized by the following features:
- Piperidine Ring: A six-membered ring containing one nitrogen atom.
- 3-Nitrobenzyl Group: A benzyl group substituted with a nitro group at the meta position.
- Carboxylic Acid Group: Located at the fourth position of the piperidine ring.
These functional groups are crucial for the compound's reactivity and biological interactions.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives often correlates with their structural features. For instance, modifications in substituents can lead to variations in potency and selectivity against different biological targets. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | Contains a para-nitrophenyl group | Potential anti-inflammatory properties |
| 1-(3-Methoxybenzyl)piperidine-4-carboxylic acid | Contains a methoxy substituent | May exhibit different solubility characteristics |
| 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid | Contains a chloro substituent | Potentially different reactivity patterns |
This comparison illustrates how variations in substituents can significantly impact biological activity, making this compound an interesting candidate for further investigation .
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research highlights the importance of piperidine derivatives in drug discovery:
- Inhibition Studies: A series of piperidamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, showing moderate-to-strong inhibitory effects. This suggests that similar piperidine compounds could exhibit significant biological activity when appropriately modified .
- CFTR Potentiators: Research on spiro[piperidine] derivatives has shown their potential as co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutants, indicating that structural modifications in piperidines can enhance therapeutic efficacy .
常见问题
Q. How can the synthesis of 1-(3-nitrobenzyl)piperidine-4-carboxylic acid be optimized to improve yield?
Methodological Answer: Optimization typically involves adjusting reaction conditions such as stoichiometry, solvent choice, and reducing agents. For example:
- Reductive Amination : In a related synthesis of a piperidine-4-carboxylic acid derivative, aldehyde intermediates were reacted with piperidine-4-carboxylic acid using NaBH3CN as a reducing agent in MeOH/AcOH (3:1 v/v), achieving a 39% yield .
- Hydrolysis Optimization : For ester-to-acid conversion, alkaline hydrolysis (5N NaOH in EtOH/water) followed by acidification to pH 3-4 yielded 88% pure product after recrystallization .
Key Parameters to Test:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 1.5–3.5 ppm) are critical. For example, in a structurally similar compound, piperidine protons appeared at δ 1.51–3.42 ppm .
- ¹³C NMR : Carboxylic acid carbons typically resonate at δ 170–175 ppm.
- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1687–1730 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 313 for a related compound ).
Advanced Research Questions
Q. How can contradictions in NMR data during structural analysis be resolved?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or conformational dynamics. Strategies include:
- Comparative Analysis : Cross-reference experimental data with literature. For instance, in the synthesis of (E)-4-arylbut-3-enoic acids, authors validated their NMR peaks against published spectra .
- 2D NMR Techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals.
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values.
Example Workflow:
Repeat synthesis to exclude impurities.
Use deuterated DMSO or CDCl3 to assess solvent effects.
Perform dynamic NMR studies if rotamers are suspected.
Q. How can computational methods guide the study of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., carbonic anhydrases or acetylcholinesterases ).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro group position) with activity. For example, modifying the benzyl group in piperidine derivatives altered enzyme inhibition profiles .
Key Steps:
Generate 3D structures (e.g., using Gaussian or Avogadro).
Dock into active sites (e.g., PDB: 1LXC for carbonic anhydrase).
Validate predictions with in vitro assays.
Q. How is SHELX software applied in crystallographic refinement for structural determination?
Methodological Answer: SHELX is widely used for small-molecule crystallography:
- Structure Solution : Use SHELXD for phase problem resolution via direct methods.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. For example, SHELXL’s robust algorithms handle high-resolution or twinned data .
Best Practices:
Input raw intensity data (HKL format).
Define restraints for disordered groups (e.g., nitrobenzyl moieties).
Validate using R-factors and residual electron density maps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
